

## Application of (Rac)-Tezacaftor in Nasal Organoid Swelling Assays: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **(Rac)-Tezacaftor** in nasal organoid swelling assays, a powerful tool for studying cystic fibrosis (CF) pathophysiology and evaluating the efficacy of CFTR modulator therapies. These protocols and notes are intended to guide researchers in the setup and execution of these assays to assess the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in a patient-specific manner.

### Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.

CFTR modulators are a class of drugs designed to correct the defects in the CFTR protein. Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface, particularly for the F508del mutation, the most common CF-causing mutation.[1][2] It is often used in combination with other modulators, such as the potentiator ivacaftor, which increases the channel's opening probability, and other correctors like elexacaftor.[3][4]



Patient-derived nasal organoids have emerged as a robust in vitro model to study CFTR function and predict patient responses to modulator therapies.[5][6][7] These three-dimensional structures, grown from nasal epithelial cells, recapitulate the physiology of the nasal epithelium. [8] The forskolin-induced swelling (FIS) assay is a functional assessment of CFTR activity in these organoids.[5] Forskolin, an adenylyl cyclase activator, increases intracellular cAMP levels, which in turn activates functional CFTR channels. This activation leads to the secretion of ions and fluid into the organoid lumen, causing a measurable increase in their size. The extent of swelling serves as a quantitative measure of CFTR function and its rescue by modulators like Tezacaftor.[5][8]

# Data Presentation: Efficacy of Tezacaftor-Containing Regimens

The following tables summarize quantitative data from studies evaluating the in vitro response of patient-derived nasal organoids to Tezacaftor in combination with other CFTR modulators. The data, presented as Forskolin-Induced Swelling (FIS), demonstrates the ability of these assays to distinguish between different genotypes and treatment responses.

| Genotype                         | Treatment<br>Condition                                    | Mean FIS<br>(Normalized to<br>Untreated) | Reference |
|----------------------------------|---|--|-----------|
| F508del/F508del                  | Elexacaftor/Tezacaftor<br>/Ivacaftor (ETI) +<br>Forskolin | 1.94 ± 0.19                              | [5]       |
| F508del/null                     | Elexacaftor/Tezacaftor<br>/Ivacaftor (ETI) +<br>Forskolin | 1.66 ± 0.15                              | [5]       |
| W1282X/W1282X<br>(non-responder) | Elexacaftor/Tezacaftor<br>/Ivacaftor (ETI) +<br>Forskolin | 1.02 ± 0.02                              | [5]       |



| Subject<br>Genotype | Modulator<br>Treatment               | Organoid<br>Swelling (Area<br>Under Curve,<br>AUC) | Short-Circuit<br>Current (ΔIsc,<br>μΑ/cm²) | Reference |
|---------------------|--------------------------------------|--|--|-----------|
| F508del/F508del     | Vehicle                              | Low  | Low  | [9]       |
| F508del/F508del     | Ivacaftor                            | Modest Increase                                    | Modest Increase                            | [9]       |
| F508del/F508del     | Tezacaftor/Ivacaf<br>tor             | Significant<br>Increase                            | Significant<br>Increase                    | [9]       |
| F508del/F508del     | Elexacaftor/Teza<br>caftor/Ivacaftor | Strongest<br>Increase                              | Strongest<br>Increase                      | [9]       |

## **Experimental Protocols**

## I. Generation and Culture of Human Nasal Epithelial Organoids

This protocol is adapted from methodologies described in various studies.[6][9]

#### A. Materials:

- Nasal brush biopsies from CF patients and healthy controls
- Cell culture medium (e.g., Ultroser-G-based medium)
- Matrigel or other basement membrane matrix
- 15-well angiogenesis slides or 96-well plates
- Standard cell culture incubator (37°C, 5% CO<sub>2</sub>)

#### B. Procedure:

• Cell Isolation: Process nasal brush biopsies to isolate human nasal epithelial cells. Expand the cells using conditional reprogramming culture.



- Organoid Seeding: Resuspend single cells at a concentration of approximately 500 cells/μL in a 20% Matrigel solution.
- Plating: Pre-coat the wells of a 15-well angiogenesis slide or a 96-well plate with 100% Matrigel. Seed the cell-Matrigel suspension into the pre-coated wells.
- Culture: Allow the Matrigel to solidify in a 37°C incubator for 1 hour. Subsequently, add the appropriate cell culture medium.
- Maintenance: Exchange the culture medium every other day. The organoids should be ready for experiments after 14-21 days of differentiation.

## II. Forskolin-Induced Swelling (FIS) Assay with (Rac)-Tezacaftor

This protocol outlines the steps for assessing CFTR function in response to Tezacaftor-containing modulator combinations.[5]

#### A. Materials:

- Mature nasal organoids in culture
- (Rac)-Tezacaftor (corrector)
- Elexacaftor (corrector, optional but commonly used with Tezacaftor)
- Ivacaftor (potentiator)
- Forskolin (activator)
- Vehicle control (e.g., DMSO)
- Time-lapse imaging microscope equipped with an environmental chamber
- B. Procedure:
- · Pre-treatment with Correctors:



- $\circ$  Prepare a solution of Tezacaftor (typically 10  $\mu$ M) and Elexacaftor (typically 3  $\mu$ M) in the culture medium.
- Replace the medium in the organoid-containing wells with the corrector-containing medium.
- Incubate the organoids for 48 hours to allow for the correction of CFTR protein trafficking.

#### Assay Execution:

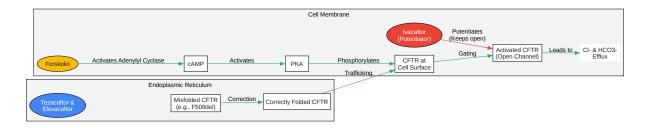
- After the 48-hour pre-treatment, capture baseline images (Time 0) of the organoids using a time-lapse microscope.
- $\circ$  Prepare a treatment solution containing the same concentrations of Tezacaftor and Elexacaftor, supplemented with Ivacaftor (typically 5  $\mu$ M) and Forskolin (typically 10  $\mu$ M).
- Add the final treatment solution to the wells.
- Immediately begin time-lapse imaging, capturing images at regular intervals (e.g., every 30-60 minutes) for a duration of up to 48 hours.

#### Data Acquisition and Analysis:

- Use image analysis software to measure the cross-sectional area of each organoid at each time point.
- Normalize the area at each time point to the area at Time 0 to determine the fold change in swelling.
- Calculate the Area Under the Curve (AUC) for the normalized swelling over the time course of the experiment.
- Compare the AUC values between different treatment groups (e.g., vehicle vs. modulatortreated) to quantify the extent of CFTR function rescue.

# Visualizations CFTR Protein Processing and Activation Pathway



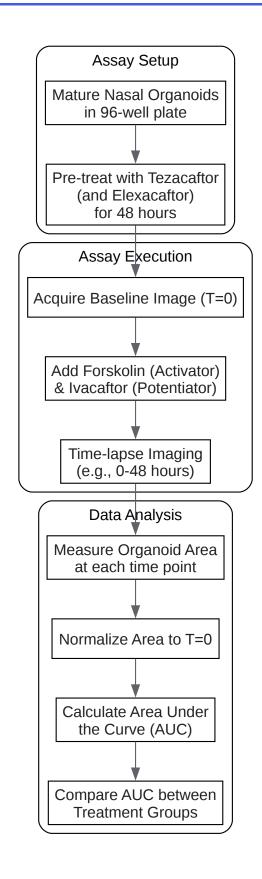


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Caption: CFTR processing, trafficking, and activation pathway.

## **Nasal Organoid Swelling Assay Workflow**





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Caption: Experimental workflow for the forskolin-induced swelling assay.



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